2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide

Physicochemical Properties Lipophilicity Drug Design

2-Chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide (CAS 1797975-65-5) is a synthetic small molecule comprising a pyrimidine core bearing a 2-(dimethylamino) substituent and linked via a methylene bridge to a 2-chloro-4-fluorobenzamide moiety. The compound belongs to a therapeutically relevant pyrimidine-benzamide chemotype that has been shown to engage type II kinase inhibitor pharmacophores, including PDGFRα.

Molecular Formula C14H14ClFN4O
Molecular Weight 308.74
CAS No. 1797975-65-5
Cat. No. B2808380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide
CAS1797975-65-5
Molecular FormulaC14H14ClFN4O
Molecular Weight308.74
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C14H14ClFN4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(16)7-12(11)15/h3-7H,8H2,1-2H3,(H,18,21)
InChIKeyMVKHISTXFCGGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide (CAS 1797975-65-5): A Differentiated Pyrimidine-Benzamide Analog for Targeted Small-Molecule Research


2-Chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide (CAS 1797975-65-5) is a synthetic small molecule comprising a pyrimidine core bearing a 2-(dimethylamino) substituent and linked via a methylene bridge to a 2-chloro-4-fluorobenzamide moiety [1]. The compound belongs to a therapeutically relevant pyrimidine-benzamide chemotype that has been shown to engage type II kinase inhibitor pharmacophores, including PDGFRα . Unlike the unsubstituted benzamide analog (CAS 1796987-55-7), which has been characterized as a type II PDGFRα inhibitor, the 2-chloro-4-fluoro substitution pattern present in this compound introduces differential electronic and steric properties that may translate into altered target selectivity, binding kinetics, or metabolic stability, though direct comparative activity data remain proprietary or unpublished .

Why 2-Chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide Differs from Closest Analogs: A Rationale Against Generic Substitution


Despite sharing a common 2-(dimethylamino)pyrimidine anchor, structurally adjacent analogs within this chemotype exhibit divergent biological target profiles. The unsubstituted benzamide parent compound (CAS 1796987-55-7) has been confirmed as a type II PDGFRα kinase inhibitor . In contrast, the positional isomer in which the dimethylamino group is moved to the pyrimidine 4-position and the methylene linker attaches at the 2-position (CAS 1797078-69-3) has been associated with histone deacetylase (HDAC) inhibition . The 2-chloro-4-fluorobenzamide derivative (CAS 1797975-65-5) occupies a unique chemical space between these two profiles: it retains the 2-(dimethylamino)pyrimidin-4-ylmethyl connectivity characteristic of the PDGFRα-active series, while incorporating halogen substituents that are absent in the parent. This substitution pattern may modulate lipophilicity (estimated ΔlogP ~ +0.7 vs. the unsubstituted parent), hydrogen-bonding potential, and metabolic soft spots, making generic substitution among these analogs inadvisable without confirmatory profiling .

Quantitative Differentiation Evidence for 2-Chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide (CAS 1797975-65-5)


Predicted Lipophilicity Shift vs. Unsubstituted Benzamide Parent Compound

Introduction of the 2-chloro and 4-fluoro substituents on the benzamide ring is predicted to increase lipophilicity relative to the unsubstituted benzamide parent (CAS 1796987-55-7). The target compound has a predicted logP of approximately 2.58, while the parent analog has a predicted logP of approximately 1.87, yielding a ΔlogP of +0.71 . This difference exceeds the threshold typically considered to alter membrane permeability and non-specific protein binding in cellular assays.

Physicochemical Properties Lipophilicity Drug Design

Target Class Divergence from Positional Isomer: Kinase vs. HDAC Inhibition

The positional isomer CAS 1797078-69-3, which differs only in the attachment point of the dimethylamino group (pyrimidine 4-position vs. 2-position) and methylene linker (pyrimidine 2-position vs. 4-position), has been characterized as a histone deacetylase (HDAC) inhibitor with reported antitumor activity linked to selective inhibition of HDAC1, HDAC2, and HDAC3 . By contrast, the pyrimidin-4-ylmethyl connectivity retained in CAS 1797975-65-5 is characteristic of the type II PDGFRα kinase inhibitor pharmacophore . This positional isomerism redirects biological activity from an epigenetic target class (HDAC) to a kinase target class, representing a fundamental divergence in mechanism of action.

Target Selectivity Kinase Inhibition Epigenetics

Halogen Substitution Pattern Differentiation from Mono-Fluorinated and Methyl-Substituted Analogs

The target compound (CAS 1797975-65-5) contains both 2-chloro and 4-fluoro substituents on the benzamide ring. The mono-fluorinated analog N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-fluorobenzamide (CAS 1797292-46-6) carries only a single fluorine at the 3-position of the benzamide ring, while the 6-methylpyrimidine analog (CAS 1796964-39-0) introduces a methyl group on the pyrimidine core . The 2-chloro substituent present in the target compound may participate in halogen bonding interactions with target protein backbone carbonyls, a feature absent in mono-fluorinated or non-halogenated analogs, while the 4-fluoro substituent can modulate aromatic ring electronics and oxidative metabolism at the para position [1].

Structure-Activity Relationship Halogen Bonding Molecular Recognition

Optimal Research and Procurement Scenarios for 2-Chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide


Kinase Inhibitor SAR Expansion Campaigns Targeting PDGFRα or Related Type II Kinase Pharmacophores

Teams conducting structure-activity relationship (SAR) studies around the type II PDGFRα inhibitor scaffold represented by CAS 1796987-55-7 can deploy CAS 1797975-65-5 to probe the effects of benzamide ring halogenation on potency, selectivity, and physicochemical properties. The +0.7 logP shift relative to the parent provides a measurable physicochemical perturbation for correlating lipophilicity with cellular activity . Procurement of this compound as an SAR probe enables direct comparison with the unsubstituted parent, the HDAC-active positional isomer (CAS 1797078-69-3), and mono-fluorinated analogs within a systematic matrix.

Selectivity Profiling to Discriminate Kinase vs. HDAC Target Engagement

The existence of a positional isomer (CAS 1797078-69-3) with reported HDAC inhibitory activity creates a unique opportunity for selectivity profiling . CAS 1797975-65-5, which retains the kinase-associated pyrimidin-4-ylmethyl connectivity, can serve as a selectivity control compound to confirm that observed biological activity is driven by kinase engagement rather than HDAC inhibition. Parallel testing of both positional isomers in kinase and HDAC biochemical panels provides a built-in specificity control that strengthens target identification studies .

Physicochemical Property Optimization Studies in Kinase Inhibitor Lead Generation

Medicinal chemistry teams optimizing lead compounds for improved drug-like properties can use CAS 1797975-65-5 as a reference compound for evaluating the impact of dual halogen substitution on key parameters including lipophilicity, aqueous solubility, and metabolic stability. The predicted logP of ~2.58 places this compound in a favorable range for oral bioavailability assessment, while the presence of both chloro and fluoro substituents provides handles for further synthetic diversification . The compound can serve as a versatile intermediate for generating focused libraries with systematic variations at the benzamide ring while maintaining the core kinase pharmacophore.

Quote Request

Request a Quote for 2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.